molecular formula C13H21NO B4936712 (3-ethyl-1-adamantyl)formamide

(3-ethyl-1-adamantyl)formamide

Cat. No. B4936712
M. Wt: 207.31 g/mol
InChI Key: ZASDKYHQQPTTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethyl-1-adamantyl)formamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(3-ethyl-1-adamantyl)formamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. (3-ethyl-1-adamantyl)formamide has shown promise as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders.

Mechanism of Action

The mechanism of action of (3-ethyl-1-adamantyl)formamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in disease processes. (3-ethyl-1-adamantyl)formamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
(3-ethyl-1-adamantyl)formamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (3-ethyl-1-adamantyl)formamide can induce cell death in cancer cells and inhibit the replication of viruses. In vivo studies have shown that (3-ethyl-1-adamantyl)formamide can reduce tumor growth in animal models and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-ethyl-1-adamantyl)formamide for lab experiments is its simplicity of synthesis. (3-ethyl-1-adamantyl)formamide can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its potential as a drug candidate, which makes it a valuable tool for drug discovery research. However, one limitation of (3-ethyl-1-adamantyl)formamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (3-ethyl-1-adamantyl)formamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of (3-ethyl-1-adamantyl)formamide. Another direction is the investigation of (3-ethyl-1-adamantyl)formamide's potential as a treatment for viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of (3-ethyl-1-adamantyl)formamide and its potential applications in various disease processes.

Synthesis Methods

(3-ethyl-1-adamantyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-ethyladamantane with formic acid in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

properties

IUPAC Name

N-(3-ethyl-1-adamantyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)14-9-15/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASDKYHQQPTTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-1-adamantyl)formamide

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